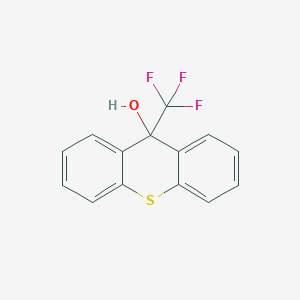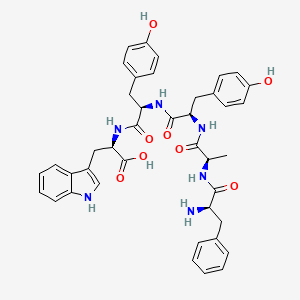![molecular formula C15H20O3 B12592329 (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal CAS No. 648883-76-5](/img/structure/B12592329.png)
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a dimethylpent-2-enal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal typically involves the use of specific reagents and conditions to achieve the desired stereochemistry and functional groups. One common method involves the protection of the phenol group with a methoxy group, followed by the formation of the enal through a series of reactions including aldol condensation and selective reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpentanoic acid.
Reduction: Formation of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxyphenyl)methanol
- 2,4-Dimethylpent-2-enal
- (4-Methoxyphenyl)acetic acid
Uniqueness
(4R)-5-[(4-Methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds .
Propiedades
Número CAS |
648883-76-5 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(4R)-5-[(4-methoxyphenyl)methoxy]-2,4-dimethylpent-2-enal |
InChI |
InChI=1S/C15H20O3/c1-12(9-16)8-13(2)10-18-11-14-4-6-15(17-3)7-5-14/h4-9,13H,10-11H2,1-3H3/t13-/m1/s1 |
Clave InChI |
YJSJUXYPNRIPKG-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@H](COCC1=CC=C(C=C1)OC)C=C(C)C=O |
SMILES canónico |
CC(COCC1=CC=C(C=C1)OC)C=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[5-(2-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12592284.png)


![1H-1,2,4-Triazole, 3,5-bis(1-methylethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12592305.png)

![1-[1-(2,4-Dichlorophenyl)ethyl]-1H-indazole-3-carboxylic acid](/img/structure/B12592312.png)
![1-[3-(4-Fluorophenyl)-3-oxopropyl]piperidin-4-one](/img/structure/B12592313.png)
![N-[3-(Benzyloxy)phenyl]-4-(2-phenyl-1,3-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B12592325.png)

